4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiazole moiety, and the final coupling with the benzamide group. Common reagents used in these reactions include methoxypropanoyl chloride, piperidine, and thiazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities with 4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide.
Thiazole Derivatives: Compounds such as thiazole, thiazolidine, and substituted thiazoles also have structural similarities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-23-17(14-29-15)13-22-21(26)16-3-5-18(6-4-16)28-19-7-10-24(11-8-19)20(25)9-12-27-2/h3-6,14,19H,7-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTABNYNTBSUBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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